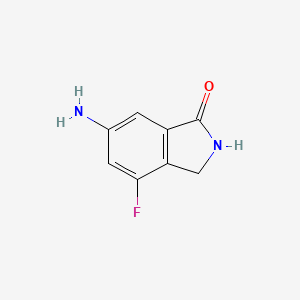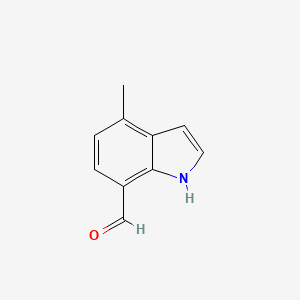![molecular formula C8H13NO2 B11918075 Ethyl 5-azaspiro[2.3]hexane-1-carboxylate CAS No. 1423070-41-0](/img/structure/B11918075.png)
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-azaspiro[23]hexane-1-carboxylate is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a six-membered ring fused to a three-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate typically involves the reaction of ethyl 2-bromoacetate with azetidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the azetidine nitrogen attacks the carbon atom of the ethyl 2-bromoacetate, leading to the formation of the spirocyclic structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the ethoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various spirocyclic derivatives.
Applications De Recherche Scientifique
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially leading to inhibition or activation of biological pathways. Detailed studies on its molecular targets and pathways are ongoing, aiming to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
- Ethyl 5-(diphenylmethyl)-1-methyl-5-azaspiro[2.3]hexane-1-carboxylate
- 5-(tert-butyl)-1-ethyl-5-azaspiro[2.3]hexane-1,5-dicarboxylate
Comparison: Ethyl 5-azaspiro[2.3]hexane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of an ethoxy group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for diverse applications. The presence of different substituents in similar compounds can lead to variations in their chemical and physical properties, influencing their suitability for specific applications.
Propriétés
Numéro CAS |
1423070-41-0 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
ethyl 5-azaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-7(10)6-3-8(6)4-9-5-8/h6,9H,2-5H2,1H3 |
Clé InChI |
MPCICBYXYLTMLX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC12CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)

![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)

![2,3,4-Trimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11918010.png)


![4-Oxospiro[2.4]heptane-1-carboxylic acid](/img/structure/B11918046.png)
![3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918052.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11918056.png)


